REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([OH:13])=[O:12])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.OS(O)(=O)=O.[CH3:19]O>>[CH3:19][O:12][C:11]([C:10]1[C:4]2[C:5](=[N:6][CH:7]=[C:2]([Br:1])[N:3]=2)[NH:8][CH:9]=1)=[O:13]
|
Name
|
|
Quantity
|
0.527 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2C(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at 40° C. under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with solid NaHCO3 until pH=7
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (90 mL)
|
Type
|
WASH
|
Details
|
the organics were washed with water (20 mL), brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at 40° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 200-300 mesh
|
Type
|
WASH
|
Details
|
eluting with a mixture of petroleum ether and ethyl acetate (1:1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CNC2=NC=C(N=C21)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |